1-Bromo-2-(hexyloxy)benzene

Palladium-catalyzed cross-coupling Oxidative addition kinetics Steric hindrance effects

1-Bromo-2-(hexyloxy)benzene (C₁₂H₁₇BrO, MW 257.17) is an ortho-disubstituted aryl bromide featuring a bromine atom adjacent to a hexyloxy chain on the phenyl ring. This specific substitution pattern creates a steric environment distinct from its para- and meta-substituted isomers.

Molecular Formula C12H17BrO
Molecular Weight 257.171
CAS No. 105474-59-7
Cat. No. B2505987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(hexyloxy)benzene
CAS105474-59-7
Molecular FormulaC12H17BrO
Molecular Weight257.171
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1Br
InChIInChI=1S/C12H17BrO/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h5-6,8-9H,2-4,7,10H2,1H3
InChIKeyPAEVDESICZHIJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(hexyloxy)benzene (CAS 105474-59-7): ortho-Substituted Aryl Bromide Building Block Procurement Specifications


1-Bromo-2-(hexyloxy)benzene (C₁₂H₁₇BrO, MW 257.17) is an ortho-disubstituted aryl bromide featuring a bromine atom adjacent to a hexyloxy chain on the phenyl ring. This specific substitution pattern creates a steric environment distinct from its para- and meta-substituted isomers [1]. The compound exhibits a predicted density of 1.212±0.06 g/cm³ and a boiling point of 118-120 °C at 0.08 Torr [2]. It serves as a versatile electrophilic building block in palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings, and as an intermediate in the synthesis of mesogenic compounds for liquid crystal applications .

Why Generic ortho-Substituted Aryl Bromides Cannot Substitute for 1-Bromo-2-(hexyloxy)benzene in Precision Synthesis


In palladium-catalyzed cross-coupling and mesogen synthesis, the ortho-alkoxy substitution pattern of 1-bromo-2-(hexyloxy)benzene confers distinct steric and electronic properties that directly modulate oxidative addition kinetics and regioselectivity [1]. Compared to its para-isomer (4-bromo(hexyloxy)benzene, CAS 30752-19-3, density 1.23 g/mL at 20 °C) [2], the ortho-configuration introduces proximal steric hindrance between the hexyloxy chain and the reactive bromine center, which alters the coordination geometry at the palladium catalytic site and can influence coupling yields and side-product profiles. Generic substitution with meta- or para-alkoxy aryl bromides, or with shorter-chain ortho-alkoxy analogs, will produce materials with divergent mesogenic phase behavior, solubility characteristics, and device performance parameters. The following evidence quantifies these differentiation dimensions.

1-Bromo-2-(hexyloxy)benzene (105474-59-7): Quantitative Comparator-Based Evidence for Differentiated Performance


Suzuki Coupling Reactivity: ortho-Alkoxy Aryl Bromide vs. para-Alkoxy Aryl Bromide Steric Differentiation

The ortho-hexyloxy substitution in 1-bromo-2-(hexyloxy)benzene introduces proximal steric bulk at the oxidative addition step of palladium-catalyzed Suzuki couplings, relative to its para-isomer 4-bromo(hexyloxy)benzene. In ligand-free Suzuki-Miyaura systems, increased steric hindrance at the ortho position has been demonstrated to reduce reaction rates but improve chemoselectivity, with Hammett substituent constant (σ) and steric parameter (Eₛ) values differentiating ortho- from para-alkoxy substitution [1]. This steric environment suppresses undesired homocoupling side reactions when using activated boronic acids [2].

Palladium-catalyzed cross-coupling Oxidative addition kinetics Steric hindrance effects

Density Differentiation: ortho-Hexyloxy vs. para-Hexyloxy Aryl Bromide Physical Property Comparison

The ortho-substitution pattern of 1-bromo-2-(hexyloxy)benzene yields a predicted density of 1.212±0.06 g/cm³ [1]. Its para-isomer, 4-bromo(hexyloxy)benzene (CAS 30752-19-3), exhibits a measured density of 1.23 g/mL at 20 °C [2]. This density differential reflects altered molecular packing efficiency arising from the ortho geometry.

Physicochemical characterization Liquid crystal synthesis Material density

Mesogenic Building Block Validation: ortho-Alkoxy Aryl Halide Structural Requirements for Liquid Crystal Polymer Synthesis

1-Bromo-2-(hexyloxy)benzene serves as a precursor for synthesizing compounds containing at least one mesogenic substructure and at least one long flexible segment, as disclosed in multiple patent families covering liquid crystal compositions for ophthalmic devices and optical elements [1]. The ortho-alkoxy arrangement is specifically required to achieve the appropriate molecular geometry for mesophase formation.

Liquid crystal polymers Mesogen synthesis ortho-Alkoxy aryl building blocks

Purity Benchmarking: Commercial Availability of 1-Bromo-2-(hexyloxy)benzene with Defined Specifications

Commercial sourcing of 1-bromo-2-(hexyloxy)benzene is available with defined purity specifications including 95% minimum purity from major suppliers and 97% purity from specialized reagent vendors . The compound is supplied as a liquid with storage at room temperature recommended .

Commercial sourcing Building block purity Quality specifications

Recommended Application Scenarios for 1-Bromo-2-(hexyloxy)benzene Based on Quantified Differentiation Evidence


Suzuki-Miyaura Cross-Coupling Requiring ortho-Alkoxy Aryl Electrophiles with Defined Steric Constraints

This compound is the appropriate electrophilic building block when synthetic routes require an ortho-alkoxy aryl bromide for palladium-catalyzed Suzuki-Miyaura couplings where proximal steric hindrance modulates oxidative addition kinetics and influences regioselectivity. The ortho-hexyloxy substitution pattern creates steric shielding that can suppress undesired homocoupling side reactions relative to less hindered para-isomers [1]. Researchers should select this specific compound when the ortho-substitution geometry is essential for downstream coupling chemistry, as generic substitution with 4-bromo(hexyloxy)benzene would alter both steric and electronic reaction parameters. [2]

Synthesis of Mesogen-Containing Liquid Crystal Compounds Requiring ortho-Alkoxy Phenyl Building Blocks

Patented synthetic routes to mesogen-containing compounds for liquid crystal applications specifically require ortho-alkoxy phenyl building blocks of which 1-bromo-2-(hexyloxy)benzene is the prototypical C6-chain example [3]. The ortho-hexyloxy substitution enables the molecular geometry required for mesophase formation in liquid crystal polymers used in ophthalmic devices and optical elements. Substitution with para- or meta-isomers would produce materials with fundamentally different molecular shapes that fail to achieve targeted mesogenic phase behavior. Procurement should specify the ortho-isomer (CAS 105474-59-7) and not accept para-isomer substitution (CAS 30752-19-3) which has distinct density and molecular packing characteristics. [4]

Physical Property-Dependent Formulation Where ortho- vs. para-Isomer Density Differentiation Matters

The ortho-isomer 1-bromo-2-(hexyloxy)benzene exhibits a density of approximately 1.212 g/cm³, while its para-isomer counterpart shows a density of 1.23 g/mL [4]. For applications where material density influences final product performance—such as liquid crystal device viscosity, refractive index matching, or polymer blend compatibility—this density differential is a quantifiable basis for isomer specification. Procurement and formulation teams should document the required isomer (ortho, CAS 105474-59-7) and reject substitution with the denser para-isomer to maintain consistent material properties in validated processes. [2]

Reproducible Research Requiring Commercial ortho-Hexyloxy Aryl Bromide with Verified Purity Specifications

For academic and industrial research requiring reproducible synthetic outcomes, 1-bromo-2-(hexyloxy)benzene is available from established suppliers with defined purity specifications including 95% and 97% minimum purity grades . The compound is supplied as a liquid with straightforward room-temperature storage requirements . When establishing standard operating procedures or scaling synthetic routes that depend on consistent electrophile quality, procurement should source this specific CAS number from verified suppliers rather than accepting undefined isomer mixtures or unspecified purity grades.

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